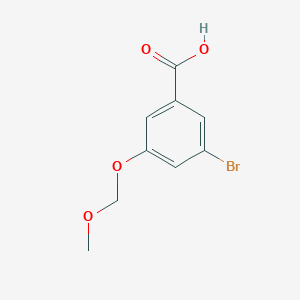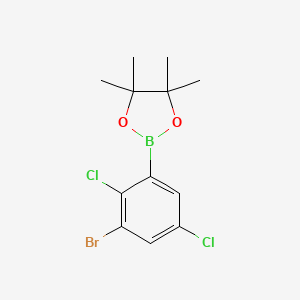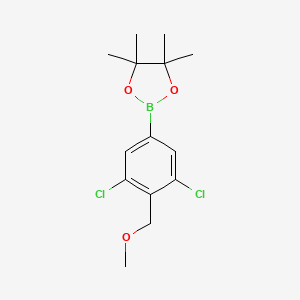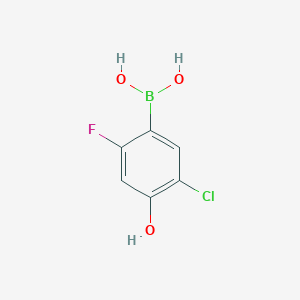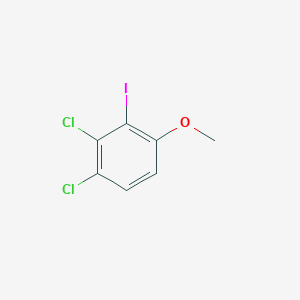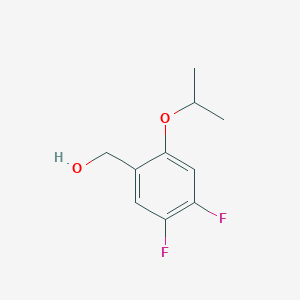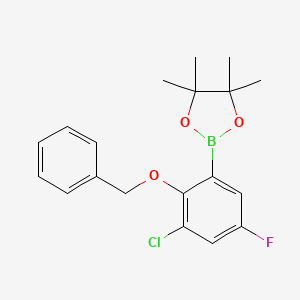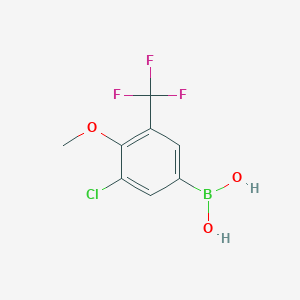
3-Chloro2-ethoxypyridine-4-boronic acid pinacol ester
Übersicht
Beschreibung
“3-Chloro2-ethoxypyridine-4-boronic acid pinacol ester” is a chemical compound with the CAS Number: 2121513-95-7 . It has a molecular weight of 283.56 . The IUPAC name for this compound is 3-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Synthesis Analysis
The synthesis of boronic esters like “3-Chloro2-ethoxypyridine-4-boronic acid pinacol ester” often involves catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach .Molecular Structure Analysis
The InChI code for “3-Chloro2-ethoxypyridine-4-boronic acid pinacol ester” is 1S/C13H19BClNO3/c1-6-17-11-10(15)9(7-8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Boronic esters like “3-Chloro2-ethoxypyridine-4-boronic acid pinacol ester” are often used in Suzuki–Miyaura coupling reactions . These reactions are widely applied for carbon–carbon bond formation .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reaction
This compound is often used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or pseudohalides .
Synthesis of Pyridazino[4,5-b]indol-4-ones
The compound has been employed in the synthesis of new pyridazino[4,5-b]indol-4-ones . These are a class of heterocyclic compounds that have shown potential as inhibitors of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in several diseases including cancer and neurodegenerative disorders .
Reactive Oxygen Species (ROS)-Responsive Drug Delivery
Although not directly related to the compound , boronic acid pinacol esters have been used to modify hyaluronic acid to create a reactive oxygen species (ROS)-responsive drug delivery system . This could potentially be an area of application for the compound, given its structural similarity to other boronic acid pinacol esters .
Synthesis of Acalabrutinib Intermediate
The compound shares structural similarities with other boronic acid pinacol esters that have been used in the synthesis of intermediates for Acalabrutinib , a second-generation Bruton’s tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer .
Safety and Hazards
Zukünftige Richtungen
Boronic esters like “3-Chloro2-ethoxypyridine-4-boronic acid pinacol ester” are highly valuable building blocks in organic synthesis . Their use in Suzuki–Miyaura coupling reactions is particularly significant . Future research may focus on developing new boron reagents for these processes, with properties tailored for specific coupling conditions .
Wirkmechanismus
Target of Action
Boronic esters, including pinacol boronic esters, are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been reported in the literature . This process involves the removal of the boron moiety from the boronic ester at the end of a sequence .
Biochemical Pathways
The affected biochemical pathways involve the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is a valuable tool in organic synthesis, allowing for the creation of complex molecules from simpler building blocks .
Action Environment
The action of 3-Chloro2-ethoxypyridine-4-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the stability of boronic esters is a crucial factor in their reactivity . Pinacol boronic esters are usually bench stable, easy to purify, and often even commercially available, which makes them attractive for chemical transformations . Their increased stability also presents new challenges, considering the removal of the boron moiety at the end of a sequence if required .
Eigenschaften
IUPAC Name |
3-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO3/c1-6-17-11-10(15)9(7-8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPDNUWYJSEOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OCC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140605 | |
| Record name | Pyridine, 3-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro2-ethoxypyridine-4-boronic acid pinacol ester | |
CAS RN |
2121513-95-7 | |
| Record name | Pyridine, 3-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



